Masitinib mesylate
Overview
Description
Masitinib is an orally available inhibitor of the protein tyrosine kinase c-kit, which is expressed on cancer cells . It also inhibits PDGF and FGF receptors, and fyn and lyn kinases . Masitinib interferes with the survival, migration, and activity of mast cells, and in this role has attracted attention for the treatment of neuroinflammatory and neurodegenerative disorders .
Synthesis Analysis
While specific synthesis details for Masitinib mesylate were not found, a study was identified that discusses the development of masitinib analogs . This study executed a comprehensive virtual workflow in silico to discover drug-like compounds matching selected pharmacophore features in the SARS-CoV-2 3CLpro-bound state of masitinib .
Molecular Structure Analysis
Masitinib mesylate has a molecular formula of C29H34N6O4S2 and a molecular weight of 594.8 g/mol . It is the orally bioavailable mesylate salt of masitinib .
Chemical Reactions Analysis
While specific chemical reactions involving Masitinib mesylate were not found, a study was identified that discusses the development of masitinib analogs . This study executed a comprehensive virtual workflow in silico to discover drug-like compounds matching selected pharmacophore features in the SARS-CoV-2 3CLpro-bound state of masitinib .
Physical And Chemical Properties Analysis
Masitinib mesylate has a molecular formula of C29H34N6O4S2 and a molecular weight of 594.8 g/mol . It is the orally bioavailable mesylate salt of masitinib .
Scientific Research Applications
Application in Veterinary Oncology
Masitinib mesylate, primarily known as a tyrosine kinase inhibitor, shows significant promise in veterinary oncology. Its effectiveness is particularly noted in the treatment of canine mast cell tumors (MCTs). Studies have demonstrated its utility as both a frontline and rescue agent for metastatic and non-metastatic canine MCTs. Masitinib was found to have a 50% overall response rate in treated dogs, with a median survival time significantly longer for responders compared to non-responders. It was also observed that response to masitinib, rather than tumor grade, stage, or location, was the most significant prognostic factor for survival in dogs with MCTs (Smrkovski, Essick, Rohrbach, & Legendre, 2015).
Use in Other Canine Cancers
Masitinib's potential extends beyond MCTs. Its anti-proliferative effects have been studied in canine mammary tumors (CMTs) and hemangiosarcoma (HSA) cell lines. In vitro experiments demonstrated that masitinib inhibited the proliferation of CMT cells and induced apoptosis and cell cycle arrest. It also decreased vascular endothelial growth factor levels and proliferation indices in treated cells, suggesting its potential as a therapeutic tool in mammary cancer treatment in dogs (Ustun-Alkan, Bakirel, Üstüner, Anlas, Cinar, Yıldırım, & Gürel, 2021). Similarly, in HSA cell lines, masitinib caused a dose- and time-dependent decrease in cell proliferation, with significant apoptosis induction, supporting future clinical trials for canine HSA (Lyles, Milner, Kow, & Salute, 2012).
Role in Human Oncology
Masitinib's efficacy has been explored in various human cancers, including gastrointestinal stromal tumors (GIST). A phase II study demonstrated its potential as a first-line treatment for advanced GIST, showing promising progression-free survival and overall survival rates. The study highlighted masitinib's efficacy and safety profile, suggesting a comparable response to imatinib and indicating the need for a phase III clinical trial (Le Cesne et al., 2010). Additionally, masitinib has been investigated for its potential in treating other human neoplasms, like pancreatic cancer, multiple myeloma, and non-small cell lung cancer, among others, often characterized by similar c-KIT proto-oncogene mutations as in canine cancers (Marech, Patruno, Zizzo, Gadaleta, Introna, Zito, Gadaleta, & Ranieri, 2014).
Potential in Neurodegenerative Diseases
Masitinib has also been explored as a potential treatment for neurodegenerative diseases like Alzheimer's disease (AD). A study investigating masitinib as an adjunct therapy for mild-to-moderate Alzheimer's disease revealed that its use slowed cognitive decline in patients. The study, conducted over 24 weeks, showed statistically significant improvements in cognitive function, daily living activities, and mental state examination scores in the masitinib treatment arm compared to the placebo group. This suggests that masitinib's dual actions as an inhibitor of the mast cell-glia axis and a Fyn kinase blocker may be beneficial in AD pathology (Piette et al., 2011).
Future Directions
Masitinib is currently in Phase III studies for the treatment of Alzheimer’s disease (AD) with the aim of modifying its evolution . It has shown positive effects concerning the cognitive functions in AD and generally with good safety and tolerability . Future studies should also focus on addressing the safety concerns associated with masitinib use .
properties
IUPAC Name |
methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6OS.CH4O3S/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34;1-5(2,3)4/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCWBWKVIZGWEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146747 | |
Record name | Masitinib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Masitinib mesylate | |
CAS RN |
1048007-93-7 | |
Record name | Masitinib mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048007937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Masitinib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-{[4-pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]-benzamide methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MASITINIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK89EG3A18 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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